1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(5-bromo-2-hydroxy-3,4-dimethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-5-6(2)10(13)8(7(3)12)4-9(5)11/h4,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFOMXGHJGCSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)O)C(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 2-hydroxy-3,4-dimethylacetophenone using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction is typically carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group allows it to participate in various biochemical reactions. It can act as an electrophile in substitution reactions or as a nucleophile in oxidation-reduction processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethyl groups are mildly electron-donating, stabilizing the aromatic ring compared to electron-withdrawing substituents like fluorine in 1-(4-Bromo-2-fluorophenyl)ethanone .
- Solubility: The hydroxyl group enhances water solubility relative to non-polar analogs (e.g., thiophene derivatives in ).
- Reactivity: Bromine at the 5-position facilitates nucleophilic aromatic substitution (SNAr), as demonstrated in the synthesis of 1-(1-(4-(diphenylamino)phenyl)-10H-phenoxazin-10-yl)ethan-1-one via Suzuki coupling .
Spectral and Analytical Comparisons
- HRMS: The target compound’s molecular ion ([M+H]⁺) would differ from analogs like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-chlorophenyl)-2-(phenylimino)ethan-1-one (m/z 437.0052) due to methyl vs. chloro/methoxy substituents .
- NMR : The 3,4-dimethyl groups would produce distinct upfield shifts in ¹H-NMR (~δ 2.2–2.5 ppm) compared to methoxy (δ ~3.8 ppm) or thiophene protons (δ ~7.0 ppm) .
Biological Activity
1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one, a synthetic compound with notable structural features, has garnered attention in various biological studies. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a brominated phenolic moiety that contributes to its biological properties. Its molecular formula is , and it exhibits a molecular weight of approximately 270.12 g/mol. The presence of the bromine atom and hydroxyl group is significant for its reactivity and interaction with biological targets.
Research indicates that this compound exhibits various mechanisms of action:
- Antiviral Activity : Studies have shown that similar compounds can inhibit viral proteases, which are crucial for viral replication. For instance, a related compound demonstrated IC50 values ranging from 0.32 μM to 3.14 μM against Zika virus protease, suggesting potential antiviral applications for derivatives of this compound .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their efficacy against multidrug-resistant bacteria. In particular, compounds exhibiting phenolic characteristics have shown activity against Staphylococcus aureus and Mycobacterium species .
Biological Activity Data
The following table summarizes the biological activities reported for compounds structurally related to this compound:
| Compound | Target | IC50 (μM) | Activity Type |
|---|---|---|---|
| 1-(5-Bromo-2-hydroxyphenyl)ethan-1-one | Zika virus protease | 0.32 | Antiviral |
| 1-(5-Bromo-2-hydroxyphenyl) | Staphylococcus aureus | 4–8 | Antimicrobial |
| 1-(5-Bromo-3-hydroxyphenyl) | Mycobacterium abscessus | 6–12 | Antimicrobial |
| 1-(5-Bromo-2-hydroxy-3-methylphenyl) | Various cancer cell lines | 0.126 | Anticancer |
Case Studies
Case Study 1: Antiviral Efficacy
In a study focused on flavivirus inhibition, derivatives of phenolic compounds were synthesized and tested for their ability to inhibit viral proteases. The results indicated that modifications at the para position significantly enhanced antiviral activity, with one compound achieving an IC50 value of 0.32 μM against Zika virus protease .
Case Study 2: Antimicrobial Resistance
Another investigation assessed the antimicrobial properties of phenolic compounds against resistant strains of Staphylococcus aureus. The results revealed that certain derivatives maintained efficacy with MIC values ranging from 4 to 8 μg/mL, highlighting their potential as therapeutic agents against drug-resistant infections .
Q & A
Q. What are the optimized synthetic routes for 1-(5-Bromo-2-hydroxy-3,4-dimethylphenyl)ethan-1-one, and how can purity be ensured?
The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized phenolic ketones. Key steps include:
- Bromination : Electrophilic substitution at the 5-position of a 2-hydroxy-3,4-dimethylacetophenone precursor using brominating agents (e.g., NBS or Br₂ in acetic acid) under controlled temperatures (0–25°C) to avoid over-halogenation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to achieve >95% purity. Purity is validated via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxy group at δ 12–14 ppm). C NMR identifies carbonyl (δ 195–205 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 257.0) and isotopic patterns consistent with bromine .
- X-ray Crystallography : Resolves spatial arrangement of substituents; limited by crystallinity challenges in polar solvents .
Q. How does the compound’s reactivity vary under acidic vs. basic conditions?
- Acidic Conditions : The hydroxy group may protonate, enhancing electrophilicity at the carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions) .
- Basic Conditions : Deprotonation of the hydroxy group forms a phenoxide, activating the ring for electrophilic substitutions (e.g., sulfonation) but deactivating the carbonyl toward nucleophiles .
Advanced Research Questions
Q. What computational methods predict the compound’s regioselectivity in cross-coupling reactions?
Q. How do structural modifications (e.g., replacing Br with Cl or altering methyl groups) impact biological activity?
- Bromine vs. Chlorine : Bromine’s larger atomic radius enhances hydrophobic interactions in enzyme binding pockets, increasing inhibitory potency against kinases (e.g., IC₅₀ reduced from 12 µM to 8 µM in analogues) .
- Methyl Group Position : 3,4-Dimethyl substitution sterically hinders planarization, reducing DNA intercalation efficiency compared to 2,5-dimethyl derivatives (Table 1) .
Table 1 : Comparative Bioactivity of Structural Analogues
| Substituents | Target Enzyme Inhibition (IC₅₀, µM) | DNA Binding Affinity (Kd, nM) |
|---|---|---|
| 5-Br, 2-OH, 3,4-Me₂ | 8.0 ± 0.5 | 450 ± 30 |
| 5-Cl, 2-OH, 3,4-Me₂ | 12.0 ± 1.2 | 500 ± 45 |
| 5-Br, 2-OH, 2,5-Me₂ | 6.5 ± 0.3 | 320 ± 25 |
Q. How can contradictions in reported synthetic yields be resolved?
Discrepancies in yields (e.g., 60% vs. 85%) arise from:
- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% in coupling reactions .
- Solvent Polarity : THF (low polarity) favors slower, selective reactions vs. DMF (high polarity) accelerating side reactions .
- Validation : Reproducibility studies under controlled conditions (e.g., inert atmosphere, strict temperature gradients) are critical .
Q. What strategies mitigate degradation during long-term storage?
- Light Sensitivity : Store in amber vials at –20°C; degradation half-life increases from 7 days (room temperature) to 6 months (frozen) .
- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the ketone to carboxylic acid .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
